rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride: is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorine atom, a phenyl group, and a pyrrolidine ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a substituted amine, the pyrrolidine ring is formed through cyclization reactions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Addition of the Phenyl Group: The phenyl group is typically added through a Friedel-Crafts alkylation or acylation reaction.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically affecting the phenyl group or the pyrrolidine ring.
Reduction: Reduction reactions can be used to modify the carboxylic acid group or reduce any double bonds present in the structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases, particularly those involving the central nervous system.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The fluorine atom and phenyl group play crucial roles in binding affinity and specificity, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4S)-3-chloro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride
- rac-(3R,4S)-3-bromo-4-phenylpyrrolidine-3-carboxylic acid hydrochloride
- rac-(3R,4S)-3-iodo-4-phenylpyrrolidine-3-carboxylic acid hydrochloride
Uniqueness
rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and biological activity. Compared to its halogenated analogs, the fluorine-containing compound often exhibits enhanced stability and different pharmacokinetic profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
2763584-22-9 |
---|---|
Molecular Formula |
C11H13ClFNO2 |
Molecular Weight |
245.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.